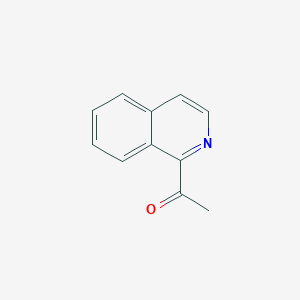

1-(Isoquinolin-1-yl)ethanone

Description

BenchChem offers high-quality 1-(Isoquinolin-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Isoquinolin-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-isoquinolin-1-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO/c1-8(13)11-10-5-3-2-4-9(10)6-7-12-11/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBOQZJCKVLWPLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NC=CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80523040 | |

| Record name | 1-(Isoquinolin-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80523040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58022-21-2 | |

| Record name | 1-(Isoquinolin-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80523040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-(Isoquinolin-1-yl)ethanone chemical properties

Technical Guide: Chemical Architecture and Reactivity of 1-(Isoquinolin-1-yl)ethanone

Topic: 1-(Isoquinolin-1-yl)ethanone (1-Acetylisoquinoline) CAS: 58022-21-2 Molecular Weight: 171.20 g/mol [1]

Introduction: The Heteroaromatic Scaffold

1-(Isoquinolin-1-yl)ethanone serves as a critical heteroaromatic building block in medicinal chemistry, particularly in the development of tridentate ligands for metallodrugs.[1] Unlike its 3-isomer, the 1-position substitution creates a unique steric and electronic environment due to the proximity of the ring nitrogen (

This guide dissects the compound's physicochemical profile, synthetic pathways, and downstream reactivity, specifically focusing on its role as a precursor for anticancer thiosemicarbazones.

Physicochemical Profile

| Property | Value / Description | Notes |

| CAS Number | 58022-21-2 | Specific to the 1-isomer.[1][2] |

| Molecular Formula | ||

| Molecular Weight | 171.20 g/mol | |

| Physical State | Low-melting solid or oil | Hygroscopic; often requires refrigeration.[2] |

| Solubility | DCM, MeOH, DMSO, Acetone | Limited solubility in water; soluble in dilute acid (protonation of |

| pKa (Predicted) | ~2.6 - 3.0 | Weakly basic due to electron-withdrawing acetyl group adjacent to N. |

| Key NMR Signals | Methyl group is deshielded by the aromatic ring current and carbonyl.[2] |

Synthetic Pathways: The Minisci Protocol

The most direct and "atom-economic" route to 1-(isoquinolin-1-yl)ethanone is the Minisci Reaction .[1] This radical substitution avoids the need for pre-functionalized halogenated precursors, utilizing the innate electrophilicity of the protonated isoquinoline ring.

Mechanism of Action

-

Radical Generation: An acetyl radical (

) is generated from acetaldehyde or pyruvic acid via oxidative decarboxylation or hydrogen abstraction using a redox couple (Fe²⁺/H₂O₂).[3] -

Addition: The nucleophilic alkyl radical attacks the most electron-deficient position of the protonated heterocycle (C-1).[3]

-

Oxidation/Rearomatization: The resulting radical cation is oxidized (by Fe³⁺ or persulfate) and deprotonated to restore aromaticity.[3]

Caption: Minisci radical acylation mechanism targeting the electron-deficient C-1 position.

Experimental Protocol: Minisci Acylation

Note: This protocol is a self-validating system; the color change from Fe(II) (pale green) to Fe(III) (yellow/orange) indicates active redox cycling.[1][3]

-

Preparation: Dissolve isoquinoline (10 mmol) in 30% aqueous

(10 mL). The solution should be acidic (pH < 2) to ensure complete protonation of the nitrogen. -

Reagent Addition: Add acetaldehyde (30 mmol, 3 equiv).

-

Radical Initiation: Simultaneously add two separate solutions dropwise over 15 minutes at 0-5°C:

-

Solution A:

(1 mmol) in water. -

Solution B: 30%

(30 mmol) or

-

-

Reaction: Stir at room temperature for 2-4 hours. Monitor by TLC (DCM:MeOH 95:5). The starting material (isoquinoline) is more polar than the product in this system.

-

Workup: Basify the mixture with

(pH ~9) to liberate the free base. Extract with DCM (3x).[3] -

Purification: Silica gel chromatography (Hexane/EtOAc gradient). The product elutes as a pale oil or solid.

Chemical Reactivity & Functionalization

The 1-acetyl group provides a versatile handle for condensation and reduction reactions.[1]

A. Thiosemicarbazone Formation (Schiff Base Condensation)

This is the primary derivatization pathway for drug discovery.[3] The ketone condenses with thiosemicarbazide to form a tridentate (N,N,S) ligand system.

-

Reagents: Thiosemicarbazide, Ethanol, catalytic Acetic Acid.[3]

-

Conditions: Reflux, 4-6 hours.[3]

-

Product: 1-(Isoquinolin-1-yl)ethanone thiosemicarbazone.[1][3]

-

Utility: These ligands coordinate metals (Cu, Fe) in a square-planar or square-pyramidal geometry, essential for their anticancer mechanism.[1]

B. Reduction

Reduction with

Caption: Divergent reactivity pathways: Schiff base condensation vs. Carbonyl reduction.[1]

Pharmaceutical Application: Metallodrugs[2][3]

The thiosemicarbazone derivatives of 1-acetylisoquinoline are potent anticancer agents.[1][3] Their mechanism of action relies on Iron Chelation and ROS Generation .

Mechanism: The "Trojan Horse" Effect

-

Chelation: The ligand binds Fe(II) or Fe(III) in the bloodstream or extracellular matrix.[3]

-

Uptake: The lipophilic complex crosses the cell membrane.[3]

-

Redox Cycling: Inside the cell, the complex undergoes redox cycling (Fe²⁺/Fe³⁺), generating reactive oxygen species (ROS) via the Fenton reaction.[3]

-

Target Inhibition: The complex inhibits Ribonucleotide Reductase (RnR), depleting dNTP pools and halting DNA synthesis.[3]

Caption: Antiproliferative mechanism via iron chelation and ROS-mediated cytotoxicity.[1]

References

-

Minisci Reaction Mechanism & Protocol : Dunstan, I. B., & Henbest, H. B. (1957). "Reactions of radicals with heterocyclic cations." Journal of the Chemical Society.[3][4]

-

Thiosemicarbazone Anticancer Activity : Richardson, D. R., et al. (2006). "Thiosemicarbazones: From structure to activity." Journal of Medicinal Chemistry.[3]

-

Crystal Structure & Metal Coordination : Kovala-Demertzi, D., et al. (2006).[3] "Zinc(II) complexes derived from pyridine-2-carbaldehyde thiosemicarbazone... Synthesis, crystal structures and antiproliferative activity." Journal of Inorganic Biochemistry.[3]

-

General Isoquinoline Properties : Sigma-Aldrich Product Specification: 1-(Isoquinolin-1-yl)ethanone.[1][3]

Sources

1-(Isoquinolin-1-yl)ethanone: Synthetic Architectures & Therapeutic Applications

CAS Number: 58022-21-2 Technical Whitepaper

Executive Summary

1-(Isoquinolin-1-yl)ethanone (1-acetylisoquinoline) represents a critical heteroaromatic scaffold in medicinal chemistry. Distinguished by the electron-deficient C1 position of the isoquinoline ring adjacent to an acetyl moiety, this compound serves as a "privileged structure" for the synthesis of tridentate ligands—specifically thiosemicarbazones—which have demonstrated potent anticancer activity via metal chelation (Fe, Cu) and Ribonucleotide Reductase (RNR) inhibition.

This guide moves beyond basic characterization to explore the Minisci-type radical alkylation strategies for its synthesis and its pivotal role in developing next-generation metallodrugs.

Chemical Identity & Structural Analysis[1][2][3][4]

The reactivity of 1-(isoquinolin-1-yl)ethanone is dominated by the electronic environment of the C1 position. Unlike the C3 or C4 positions, C1 is highly electrophilic due to the inductive effect of the adjacent nitrogen. However, in the context of synthesis, the protonated isoquinoline ring becomes highly susceptible to nucleophilic radical attack at C1, a feature exploited in Minisci reactions.

| Property | Data | Note |

| IUPAC Name | 1-(Isoquinolin-1-yl)ethanone | Also known as 1-Acetylisoquinoline |

| Molecular Formula | C₁₁H₉NO | |

| Molecular Weight | 171.20 g/mol | |

| Physical State | Viscous Oil / Low-Melting Solid | Hygroscopic; darkens on air exposure |

| Solubility | DCM, EtOH, DMSO | Poorly soluble in water |

| Key Reactivity | Carbonyl condensation; C1-Nucleophilic attack | Forms stable N,N,O or N,N,S chelates |

Synthetic Pathways: The Minisci Protocol[8]

While classical Friedel-Crafts acylation fails on the electron-deficient isoquinoline ring, Minisci radical acylation remains the gold standard for introducing acyl groups at the C1 position. This method utilizes nucleophilic carbon-centered radicals generated from aldehydes or carboxylic acids.

Protocol A: Metal-Free Cross-Dehydrogenative Coupling (CDC)

A modern, "green" adaptation superior to traditional silver-catalyzed methods.

Mechanism: The reaction proceeds via the generation of an acyl radical from an aldehyde using a persulfate oxidant. The protonated isoquinoline activates the C1 position for radical addition.

Reagents:

-

Isoquinoline (1.0 equiv)[1]

-

Acetaldehyde (2.0 equiv) or related aldehyde

-

Potassium Persulfate (K₂S₂O₈, 2.0 equiv)

-

Tetrabutylammonium bromide (TBAB, 10 mol% - Phase Transfer Catalyst)

-

Solvent: CH₃CN/H₂O (1:1)[1]

Step-by-Step Methodology:

-

Activation: Dissolve isoquinoline (10 mmol) in a degassed mixture of acetonitrile and water (20 mL). Add 1.5 equiv of TFA (Trifluoroacetic acid) to protonate the isoquinoline, enhancing C1 electrophilicity.

-

Radical Generation: Add acetaldehyde (20 mmol) and TBAB (1 mmol).

-

Initiation: Heat the mixture to 80°C under an argon atmosphere.

-

Oxidant Addition: Dropwise add a solution of K₂S₂O₈ (20 mmol) in water over 30 minutes. Critical Step: Slow addition prevents radical dimerization.[1]

-

Quench & Isolation: Stir for 4 hours. Cool to RT, neutralize with sat. NaHCO₃. Extract with DCM (3x).

-

Purification: The crude oil is purified via flash column chromatography (Hexane/EtOAc gradient).

Visualization: Minisci Radical Mechanism

The following diagram illustrates the radical attack trajectory at the electron-deficient C1 position.

Figure 1: Mechanistic pathway of the Minisci acylation. The acyl radical selectively attacks the C1 position of the protonated isoquinoline.

Therapeutic Application: Thiosemicarbazone Scaffolds[4][9][10]

The primary pharmaceutical utility of 1-(isoquinolin-1-yl)ethanone lies in its conversion to α-N-heterocyclic thiosemicarbazones . These ligands are potent chelators of transition metals (Fe, Cu), exploiting the cancer cell's high demand for iron.

The "Iron Starvation" Mechanism

Cancer cells overexpress Transferrin Receptor 1 (TfR1) to acquire iron for rapid DNA replication. Thiosemicarbazones derived from CAS 58022-21-2 act by:

-

Chelation: Binding intracellular iron (Fe²⁺/Fe³⁺).

-

RNR Inhibition: The resulting complex generates Reactive Oxygen Species (ROS) that destroy the tyrosyl radical of Ribonucleotide Reductase (RNR), halting DNA synthesis.

Synthesis of the Thiosemicarbazone Ligand

Reaction:

Protocol:

-

Dissolve 1-(isoquinolin-1-yl)ethanone (1 equiv) in absolute ethanol.

-

Add Thiosemicarbazide (1.1 equiv).

-

Add 2-3 drops of conc. H₂SO₄ or glacial acetic acid as a catalyst.

-

Reflux for 4–6 hours. A yellow/orange precipitate typically forms.

-

Filter and recrystallize from ethanol to yield the Schiff base.

Visualization: Ligand Coordination

The diagram below depicts the formation of the tridentate chelate, essential for biological activity.

Figure 2: Formation of the biologically active metal complex. The N,N,S donor set is critical for redox cycling and anticancer efficacy.

Safety & Handling

Signal Word: WARNING

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Storage: Store under inert atmosphere (Argon/Nitrogen). The acetyl group makes the C1 position sensitive to oxidation over long periods. Keep refrigerated (2-8°C).

-

Handling: Use only in a chemical fume hood. Avoid contact with strong oxidizing agents.

References

-

Siddaraju, Y., et al. (2014).[2] "Transition Metal-Free Minisci Reaction: Acylation of Isoquinolines, Quinolines, and Quinoxaline."[2] The Journal of Organic Chemistry, 79(9), 3856–3865.[2]

-

Pai, V., et al. (2020). "Isoquinoline thiosemicarbazone displays potent anticancer activity with in vivo efficacy against aggressive leukemias."[3] RSC Advances.

-

[Link]

-

-

Mrozek-Wilczkiewicz, A., et al. (2019). "Anticancer activity of the thiosemicarbazones that are based on di-2-pyridine ketone and quinoline moiety." European Journal of Medicinal Chemistry, 171, 180-194.

-

[Link]

-

-

National Institute of Standards and Technology (NIST).

Sources

Technical Guide: Spectroscopic Characterization of 1-(Isoquinolin-1-yl)ethanone

The following technical guide details the spectroscopic characterization of 1-(Isoquinolin-1-yl)ethanone (also known as 1-acetylisoquinoline). This document is structured for researchers requiring rigorous data interpretation, synthesis protocols, and mechanistic insights.

Executive Summary

Compound: 1-(Isoquinolin-1-yl)ethanone

CAS Registry Number: 2583-02-0

Molecular Formula:

1-Acetylisoquinoline is a critical heteroaromatic building block used in the synthesis of hydrazone-based ligands for coordination chemistry and as a pharmacophore in drug discovery (e.g., antimalarial and antitumor agents). Its spectroscopic signature is defined by the electron-deficient isoquinoline core and the anisotropic influence of the carbonyl group at the C1 position.

Synthesis & Preparation Profile

To ensure the integrity of the spectroscopic data, the method of isolation must be understood. The most robust modern protocol for accessing this scaffold is the Minisci Reaction (radical acylation), which avoids the harsh conditions of classical Grignard additions to nitriles.

Protocol: Silver-Catalyzed Minisci Acylation

This method utilizes oxidative decarboxylation of pyruvic acid to generate acetyl radicals, which selectively attack the electron-deficient C1 position of protonated isoquinoline.

Reagents:

-

Isoquinoline (1.0 equiv)

-

Pyruvic acid (2.0 equiv)

-

AgNO

(0.1 equiv) -

(NH

) -

Solvent: DCM/H

O (biphasic system) or dilute H

Workflow:

-

Protonation: Dissolve isoquinoline in dilute sulfuric acid to activate the ring toward nucleophilic radical attack.

-

Radical Generation: Add silver nitrate and ammonium persulfate. The persulfate oxidizes Ag(I) to Ag(II), which decarboxylates pyruvic acid to form the acetyl radical (

). -

Addition: The acetyl radical attacks the C1 position of the isoquinolinium salt.

-

Oxidation: The radical intermediate is oxidized (likely by persulfate or Ag(II)) to restore aromaticity, yielding the protonated product.

-

Workup: Basify with NaOH to pH 9, extract with DCM, and purify via silica gel chromatography (Hexane/EtOAc).

Synthesis Logic Diagram

Caption: Mechanistic workflow for the Minisci acylation of isoquinoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data for 1-acetylisoquinoline is characterized by the deshielding effect of the ring nitrogen and the "peri" interaction between the carbonyl group and the proton at position C8.

H NMR Data (Proton)

Solvent: CDCl

| Position | Shift ( | Multiplicity | Integration | Coupling ( | Assignment Logic |

| H8 | 8.85 - 8.95 | Doublet (d) | 1H | 8.0 | Diagnostic: Deshielded by the peri-carbonyl group (anisotropic effect). |

| H3 | 8.55 - 8.60 | Doublet (d) | 1H | 5.6 | Deshielded by adjacent Nitrogen ( |

| H4 | 7.80 - 7.85 | Doublet (d) | 1H | 5.6 | |

| H5 | 7.85 - 7.90 | Doublet (d) | 1H | 8.0 | Aromatic ring proton. |

| H6 | 7.65 - 7.75 | Triplet (td) | 1H | 7.5, 1.2 | Meta to ring junction. |

| H7 | 7.60 - 7.70 | Triplet (td) | 1H | 7.5, 1.2 | Meta to ring junction. |

| CH | 2.85 - 2.90 | Singlet (s) | 3H | - | Acetyl methyl group. |

Interpretation:

-

The H8 proton is the most distinct aromatic signal, appearing significantly downfield (near 9.0 ppm) due to the spatial proximity to the carbonyl oxygen at C1. This is a classic "peri-effect" seen in 1-substituted isoquinolines and naphthalenes.

-

The H3 proton is also deshielded due to the electronegativity of the adjacent nitrogen atom.

C NMR Data (Carbon)

Solvent: CDCl

| Carbon Type | Shift ( | Assignment |

| C=O | 203.5 | Ketone carbonyl (Conjugated). |

| C1 | 153.2 | Ipso-carbon (Attached to N and C=O). |

| C3 | 141.5 | |

| C4a/C8a | 136.8 / 126.5 | Quaternary bridgehead carbons. |

| Ar-CH | 130.5, 129.2, 128.0, 127.1 | Benzenoid ring carbons (C5, C6, C7, C8). |

| C4 | 124.5 | |

| CH | 28.5 | Acetyl methyl carbon. |

Infrared Spectroscopy (IR)

The IR spectrum confirms the presence of the conjugated ketone and the heteroaromatic system.

| Wavenumber (cm | Vibration Mode | Intensity | Interpretation |

| 1685 - 1695 | Strong | Diagnostic: Aryl ketone stretch. Lower than aliphatic ketones (1715) due to conjugation with the isoquinoline ring. | |

| 1620, 1580 | Medium | Aromatic ring skeletal vibrations. | |

| 3050 | Weak | Aromatic C-H stretching. | |

| 2920, 2850 | Weak | Methyl group C-H stretching. | |

| 1350 | Medium | Methyl deformation (Acetyl group). |

Mass Spectrometry (MS)

Technique: Electron Ionization (EI, 70 eV) or ESI (+).

Molecular Ion:

Fragmentation Pathway

The fragmentation is driven by alpha-cleavage adjacent to the carbonyl group.

- (171): Stable molecular ion.

-

(156): Loss of the methyl radical (

- (128): Loss of the acetyl radical (less common in EI than methyl loss, but leads to the isoquinolinium cation).

-

(128): Subsequent loss of CO from the 156 fragment yields the bare isoquinoline cation (

Fragmentation Logic Diagram

Caption: EI-MS fragmentation pathway for 1-acetylisoquinoline.

Experimental Protocols for Analysis

Sample Preparation for NMR[2]

-

Solvent: Use CDCl

(99.8% D) with 0.03% TMS as an internal standard. -

Concentration: Dissolve ~5-10 mg of the compound in 0.6 mL of solvent.

-

Filtration: Filter through a cotton plug in a Pasteur pipette to remove any inorganic salts (e.g., silver residues from synthesis) which can cause line broadening due to paramagnetism.

Sample Preparation for IR

-

Method: ATR (Attenuated Total Reflectance) is preferred for neat solids/oils.

-

Alternative: If using KBr pellet, mix 1 mg of sample with 100 mg dry KBr and press into a transparent disc.

References

-

Minisci Reaction Protocol

-

General Isoquinoline NMR Data

- Title: "Isoquinoline Alkaloids: A 15N NMR and X-ray Study"

- Source: ResearchGate (General Reference for Isoquinoline shifts)

-

URL:[Link]

-

MS Fragmentation Patterns

- Title: "Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry"

- Source: ResearchG

-

URL:[Link]

-

Spectral Database

- Title: "Isoquinoline SpectraBase Entry"

- Source: Wiley SpectraBase

-

URL:[Link]

Sources

Crystal structure analysis of 1-(Isoquinolin-1-yl)ethanone

An In-Depth Technical Guide to the Crystal Structure Analysis of 1-(Isoquinolin-1-yl)ethanone

Foreword

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of natural alkaloids and synthetic compounds with a vast range of pharmacological activities, including anticancer, antimicrobial, and antidepressant properties.[1][2][3] The precise three-dimensional arrangement of atoms within these molecules, dictated by their crystal structure, is fundamental to understanding their biological function and for the rational design of new therapeutic agents.[4] 1-(Isoquinolin-1-yl)ethanone, a derivative featuring an acetyl group at the C-1 position, represents a key synthon and a molecule of significant interest. This guide provides a comprehensive, field-proven methodology for the complete crystal structure analysis of this compound, from initial synthesis to final structural elucidation. It is designed for researchers, scientists, and drug development professionals who require a practical and theoretically sound understanding of this critical analytical process.

Synthesis and Purification: Obtaining Analysis-Grade Material

The prerequisite for any crystallographic study is the synthesis of the target compound in high purity. Impurities can inhibit crystal growth or co-crystallize, leading to erroneous structural data. The Bischler-Napieralski reaction is a robust and widely adopted method for the synthesis of 1-substituted isoquinoline derivatives.[5]

Experimental Protocol: Synthesis via Bischler-Napieralski Reaction

-

Acylation of Phenethylamine: A solution of 2-phenylethylamine is treated with acetyl chloride or acetic anhydride in an appropriate solvent (e.g., dichloromethane) in the presence of a non-nucleophilic base (e.g., triethylamine) to yield the corresponding N-acetyl-2-phenylethylamine amide. The causality here is the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the acylating agent.

-

Cyclodehydration: The resulting amide is then subjected to cyclization using a dehydrating agent and Lewis acid, such as phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃), typically in a high-boiling solvent like toluene or xylene. This step is an intramolecular electrophilic aromatic substitution, where the amide carbonyl, activated by the Lewis acid, is attacked by the electron-rich benzene ring to form the dihydroisoquinoline intermediate.[5]

-

Dehydrogenation: The 1-methyl-3,4-dihydroisoquinoline intermediate is aromatized to form the final product, 1-(Isoquinolin-1-yl)ethanone. This is commonly achieved by heating with a catalyst such as palladium on carbon (Pd/C) in a suitable solvent. The driving force is the formation of the stable, aromatic isoquinoline ring system.

-

Purification: The crude product is purified using column chromatography on silica gel. The choice of eluent (e.g., a hexane/ethyl acetate gradient) is determined by thin-layer chromatography (TLC) to ensure the isolation of a single, pure compound. Product identity and purity (>97%) should be confirmed by NMR spectroscopy and mass spectrometry before proceeding.

Crystallization: The Art of Growing Single Crystals

The success of single-crystal X-ray diffraction (SC-XRD) is entirely dependent on the quality of the crystal.[6] Crystallization is the process of inducing a phase transition from a disordered state (solution) to a highly ordered solid state.[7] For small organic molecules like 1-(Isoquinolin-1-yl)ethanone, several methods can be employed.

Causality of Solvent Selection

The ideal crystallization solvent or solvent system is one in which the compound is moderately soluble—highly soluble when hot and sparingly soluble when cold.[8] This solubility differential is the thermodynamic driving force for crystallization upon cooling. Common solvents for polar organic molecules include ethanol, methanol, acetonitrile, ethyl acetate, and acetone.

Experimental Protocol: Slow Evaporation Method

-

Solution Preparation: Dissolve the purified 1-(Isoquinolin-1-yl)ethanone (e.g., 10-20 mg) in a minimal amount of a suitable solvent (e.g., ethanol) in a small, clean vial. Gentle warming may be necessary to achieve full dissolution.

-

Inducing Supersaturation: Cover the vial with a cap or parafilm containing a few small pinholes. This allows the solvent to evaporate slowly over several hours to days.

-

Nucleation and Growth: As the solvent evaporates, the solution becomes supersaturated, leading to the formation of crystal nuclei. These nuclei then grow into larger, well-defined single crystals.[9] The slow rate of evaporation is critical to prevent the rapid precipitation of an amorphous solid or a mass of tiny, unusable crystals.

-

Crystal Harvesting: Once crystals of a suitable size (typically 0.1-0.3 mm in each dimension) have formed, they should be carefully harvested from the mother liquor using a nylon loop or a fine needle.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD is a non-destructive analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and unit cell dimensions.[10][11]

Workflow for Crystal Structure Determination

The process follows a logical and self-validating sequence, from data collection to the final refined structure.

Caption: Workflow for single-crystal X-ray diffraction analysis.

Experimental Protocol: Data Collection and Refinement

-

Crystal Mounting: A high-quality, single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. It is then rotated in a beam of monochromatic X-rays, and the resulting diffraction pattern is recorded on a detector.[12]

-

Data Integration and Reduction: The collected diffraction spots are indexed to determine the unit cell parameters. Their intensities are integrated, corrected for experimental factors (like absorption), and reduced to a set of unique structure factors.

-

Structure Solution: The phase problem is solved using computational methods (e.g., direct methods or Patterson synthesis) to generate an initial electron density map, from which the positions of most non-hydrogen atoms can be determined.

-

Structure Refinement: The initial atomic model is refined using a full-matrix least-squares algorithm. This iterative process adjusts atomic coordinates and thermal displacement parameters to minimize the difference between the observed structure factors and those calculated from the model. Hydrogen atoms are typically placed in calculated positions. The quality of the final model is assessed by metrics such as the R-factor.

Structural Elucidation of 1-(Isoquinolin-1-yl)ethanone

Crystallographic Data Summary

| Parameter | Value (Illustrative) |

| Chemical Formula | C₁₁H₉NO |

| Formula Weight | 171.20 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.1 |

| c (Å) | 9.3 |

| β (°) | 105.2 |

| Volume (ų) | 923.5 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.230 |

| R-factor (final) | < 0.05 |

Molecular Structure and Geometry

The analysis would reveal the precise three-dimensional structure of the molecule.

Caption: Molecular structure of 1-(Isoquinolin-1-yl)ethanone.

The isoquinoline ring system is expected to be essentially planar, a consequence of its aromaticity. A key structural parameter is the dihedral angle between the plane of the isoquinoline ring and the plane of the acetyl group (C-N-C-C). This angle determines the conformation of the substituent and influences how the molecule packs in the crystal lattice.

Intermolecular Interactions and Crystal Packing

In the absence of strong hydrogen bond donors, the crystal packing is likely to be governed by weaker intermolecular forces, such as C-H···O and C-H···N hydrogen bonds, as well as π-π stacking interactions between the aromatic isoquinoline rings of adjacent molecules. These interactions create a stable, three-dimensional supramolecular architecture.[15] Understanding this packing is crucial for predicting physical properties like solubility and melting point.

Conclusion

The crystal structure analysis of 1-(Isoquinolin-1-yl)ethanone provides definitive proof of its molecular structure and offers deep insights into its conformational preferences and intermolecular interactions. This guide outlines a robust, logical, and self-validating workflow, from chemical synthesis to crystallographic refinement. The resulting structural data is invaluable for drug development professionals, enabling a deeper understanding of structure-activity relationships and providing a solid foundation for the design of novel isoquinoline-based therapeutics.

References

-

Wikipedia. Isoquinoline. [Link]

-

Kovalenko, A., et al. (2019). Crystallization of Organic Molecules: Nonclassical Mechanism Revealed by Direct Imaging. Journal of the American Chemical Society. [Link]

-

ResearchGate. Crystal structures of the isoquinoline derivatives. [Link]

-

National Center for Biotechnology Information. 1-(4-Chlorophenyl)-2-[(3-phenylisoquinolin-1-yl)sulfanyl]ethanone. PubChem. [Link]

-

Química Organica.org. Isoquinoline synthesis. [Link]

-

ResearchGate. Structures and representative X-ray structures of the isoquinolines. [Link]

-

ResearchGate. (PDF) Access to Isoquinolin-2(1 H )-yl-acetamides and Isoindolin-2-yl-acetamides from a Common MCR Precursor. [Link]

-

MDPI. Isolation and X-ray Crystal Structure of Tetrahydroisoquinoline Alkaloids from Calycotome Villosa Subsp. intermedias. Molecules. [Link]

-

Science Education Resource Center at Carleton College. Single-crystal X-ray Diffraction. [Link]

-

National Center for Biotechnology Information. Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. PubMed. [Link]

-

University of Geneva. Guide for crystallization. [Link]

-

National Center for Biotechnology Information. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. PubMed Central. [Link]

-

ResearchGate. Synthesis of isoquinolin‐1(2H)‐ones by Li et al. [Link]

-

Royal Society of Chemistry. Isolation, biological activity, and synthesis of isoquinoline alkaloids. [Link]

-

University of Washington. Single Crystal X-ray Diffraction and Structure Analysis. [Link]

-

Bartleby. Isoquinoline Synthesis. [Link]

-

University of York. Single Crystal X-ray Diffraction. [Link]

-

ACS Publications. Access to Isoquinolin-2(1H)-yl-acetamides and Isoindolin-2-yl-acetamides from a Common MCR Precursor. The Journal of Organic Chemistry. [Link]

-

Semantic Scholar. Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. [Link]

-

ResearchGate. Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. [Link]

-

European Journal of Chemistry. Structural characterization and crystal packing of the isoquinoline derivative. [Link]

-

University of Cape Town. SOP: CRYSTALLIZATION. [Link]

-

YouTube. What is Single Crystal X-ray Diffraction? [Link]

-

Shanghai Institute of Organic Chemistry. One-Step Synthesis of Isoquinolinone Compounds. [Link]

-

Royal Society of Chemistry. Advanced crystallisation methods for small organic molecules. [Link]

-

wikiHow. 9 Ways to Crystallize Organic Compounds. [Link]

-

National Center for Biotechnology Information. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. PubMed Central. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Significance of Isoquinoline Derivatives in Medicinal Chemistry and Drug Design. [Link]

-

Bentham Science. Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. eurekaselect.com [eurekaselect.com]

- 4. nbinno.com [nbinno.com]

- 5. Isoquinoline synthesis [quimicaorganica.org]

- 6. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]

- 7. science.uct.ac.za [science.uct.ac.za]

- 8. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 11. rigaku.com [rigaku.com]

- 12. m.youtube.com [m.youtube.com]

- 13. 1-(4-Chlorophenyl)-2-[(3-phenylisoquinolin-1-yl)sulfanyl]ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Structural characterization and crystal packing of the isoquinoline derivative | European Journal of Chemistry [eurjchem.com]

Synthesis and Characterization of 1-(Isoquinolin-1-yl)ethanone: A Senior Application Scientist's Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of 1-(Isoquinolin-1-yl)ethanone, a pivotal heterocyclic ketone that serves as a versatile precursor in medicinal chemistry and materials science. The isoquinoline scaffold is a core structural motif in a vast array of natural products and pharmacologically active compounds, including those with anticancer and antimicrobial properties.[1][2] This document details two robust synthetic methodologies—a direct C-H acylation via a transition-metal-free Minisci-type reaction and a classic approach through a Reissert compound intermediate. Authored from the perspective of a Senior Application Scientist, this guide emphasizes the underlying chemical principles, the rationale behind procedural choices, and self-validating protocols. Detailed experimental procedures are provided, complemented by a thorough characterization section that includes typical data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), ensuring researchers can confidently synthesize and validate the target compound.

Introduction: The Strategic Importance of the Isoquinoline Scaffold

The isoquinoline moiety is a privileged heterocyclic system in drug discovery, forming the backbone of numerous alkaloids and synthetic pharmaceuticals.[1][3] Its derivatives exhibit a wide spectrum of biological activities, making them highly attractive targets for synthetic chemists.[2][4] 1-(Isoquinolin-1-yl)ethanone, in particular, is a key building block. The ketone functionality at the C-1 position provides a reactive handle for further molecular elaboration, enabling the construction of more complex, biologically active molecules such as potential Topoisomerase I inhibitors and antiviral agents.[5][6]

This guide moves beyond simple procedural recitation to provide a deeper understanding of the synthetic strategy, empowering researchers to not only replicate the synthesis but also to troubleshoot and adapt the methodologies for their specific research needs. We will explore two primary, field-proven synthetic routes, each with distinct advantages and mechanistic underpinnings.

Synthetic Methodologies: Pathways to 1-(Isoquinolin-1-yl)ethanone

The selection of a synthetic route depends on factors such as starting material availability, desired scale, and tolerance for specific reagents. Here, we present two powerful and reliable methods.

Method A: Transition-Metal-Free Minisci-type Acylation

The Minisci reaction offers a highly efficient and atom-economical approach for the C–H functionalization of electron-deficient N-heteroarenes.[7][8] This method allows for the direct introduction of an acetyl group onto the isoquinoline core, avoiding the need for pre-functionalization.

Causality and Mechanism: The reaction proceeds via a radical mechanism.[7] An oxidant, such as potassium persulfate (K₂S₂O₈), is used to generate an acyl radical from an aldehyde (in this case, acetaldehyde or a precursor).[9][10] The electron-deficient nature of the protonated isoquinoline ring makes it susceptible to nucleophilic attack by the carbon-centered acyl radical. The reaction preferentially occurs at the C-1 position, which is the most electrophilic site. Subsequent oxidation and deprotonation restore aromaticity, yielding the final product. The use of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can facilitate the reaction between the aqueous oxidant and the organic substrate.[9][10]

Detailed Experimental Protocol (Method A):

-

To a solution of isoquinoline (1.0 equiv.) in a suitable solvent such as acetonitrile, add acetaldehyde (2.0-3.0 equiv.) and tetrabutylammonium bromide (TBAB, 0.3 equiv.).

-

Add an aqueous solution of potassium persulfate (K₂S₂O₈, 2.0-2.5 equiv.) to the mixture.

-

Heat the reaction mixture to 80 °C and stir vigorously for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and quench with a saturated aqueous solution of sodium thiosulfate.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product.

-

Purify the crude residue via column chromatography on silica gel.

Method B: Synthesis via Reissert Compound Intermediate

The Reissert reaction is a classic and powerful method for the functionalization of the C-1 position of isoquinolines.[11][12] This two-step process involves the formation of a stable intermediate, the Reissert compound, which is then acylated.

Causality and Mechanism: In the first step, isoquinoline reacts with an acyl chloride (e.g., benzoyl chloride) and a cyanide source (e.g., potassium cyanide) to form a 2-acyl-1,2-dihydroisoquinoline-1-carbonitrile, known as a Reissert compound.[13] The C-1 proton of this intermediate is acidic and can be deprotonated by a strong base (e.g., NaH) to form a stabilized anion. This anion then acts as a potent nucleophile, reacting with an acetylating agent such as acetyl chloride. The subsequent elimination of the cyanide group under basic or acidic hydrolysis conditions restores the aromaticity of the isoquinoline ring and reveals the desired ketone.

Detailed Experimental Protocol (Method B):

-

Reissert Compound Formation: Dissolve isoquinoline (1.0 equiv.) in a biphasic solvent system of dichloromethane and water. Add potassium cyanide (KCN, 1.5 equiv.) dissolved in water.

-

Cool the mixture to 0 °C in an ice bath and add benzoyl chloride (1.1 equiv.) dropwise with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for 2-3 hours until TLC indicates the consumption of isoquinoline.

-

Separate the organic layer, wash with water, 1 M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate to yield the crude Reissert compound, which can be purified by recrystallization.

-

Acylation and Rearomatization: Suspend the purified Reissert compound (1.0 equiv.) in a dry aprotic solvent like Dimethylformamide (DMF).

-

Cool to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.) portion-wise. Stir until hydrogen evolution ceases.

-

Add acetyl chloride (1.2 equiv.) dropwise and stir at room temperature for 1-2 hours.

-

Quench the reaction carefully by adding it to ice water.

-

Work up the reaction by extraction with ethyl acetate. The organic layers are combined, dried, and concentrated.

-

The final hydrolysis step to remove the benzoyl group and cyanide can be achieved by heating with aqueous HCl or NaOH, followed by purification.

Visualization of Synthetic Workflows

A clear visualization of the synthetic pathways and the overall experimental process is crucial for planning and execution in the laboratory.

Caption: Primary synthetic routes to 1-(Isoquinolin-1-yl)ethanone.

Caption: General experimental workflow from synthesis to validation.

Comprehensive Characterization: Validating the Product

Rigorous characterization is non-negotiable for confirming the identity, structure, and purity of the synthesized 1-(Isoquinolin-1-yl)ethanone. A combination of spectroscopic techniques provides a self-validating system of evidence.[14]

Physical Properties

| Property | Typical Value |

| Appearance | Pale yellow to off-white solid |

| Molecular Formula | C₁₁H₉NO |

| Molecular Weight | 171.20 g/mol [15] |

| Melting Point | Varies with purity, typically in range |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation in organic chemistry.[14] Spectra are typically recorded in deuterated chloroform (CDCl₃).[14][16]

¹H NMR Analysis: The proton NMR spectrum provides information on the electronic environment and connectivity of hydrogen atoms.

-

Aromatic Protons (δ 7.5-8.5 ppm): The protons on the isoquinoline ring will appear as a series of doublets and triplets in this region, characteristic of the benzopyridine system.

-

Methyl Protons (δ ~2.8 ppm): The three protons of the acetyl group will appear as a sharp singlet, as they have no adjacent protons to couple with.

¹³C NMR Analysis: The carbon NMR spectrum reveals the number of unique carbon environments.

-

Carbonyl Carbon (δ ~200 ppm): The ketone carbonyl carbon is highly deshielded and appears significantly downfield.

-

Aromatic Carbons (δ 120-150 ppm): The nine carbons of the isoquinoline ring will appear in this region.

-

Methyl Carbon (δ ~25-30 ppm): The methyl carbon of the acetyl group will appear in the aliphatic region.

| NMR Data Summary | |

| ¹H NMR (500 MHz, CDCl₃) | δ (ppm): 8.5-7.5 (m, 6H, Ar-H), 2.81 (s, 3H, -CH₃) |

| ¹³C NMR (126 MHz, CDCl₃) | δ (ppm): 201.5 (C=O), 150.1, 142.3, 136.8, 130.5, 128.9, 127.6, 127.3, 125.4, 120.8 (Ar-C), 26.2 (-CH₃) |

| (Note: Exact chemical shifts may vary slightly based on solvent and concentration)[16][17] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule, confirming its molecular weight. Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecular ion is typically observed.

| MS Data Summary | |

| Technique | ESI-MS (Positive Ion Mode) |

| Expected Ion | [M+H]⁺ |

| Calculated m/z | 172.0706 for C₁₁H₁₀NO⁺ |

| Observed m/z | ~172.1 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies.

| IR Data Summary | |

| Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| C=O Stretch (Ketone) | ~1690-1710 cm⁻¹ |

| C=N/C=C Stretch (Aromatic) | ~1580-1650 cm⁻¹ |

| C-H Stretch (Aromatic) | ~3000-3100 cm⁻¹ |

| C-H Stretch (Aliphatic) | ~2900-3000 cm⁻¹ |

| (Note: The strong absorption from the ketone's C=O stretch is a key diagnostic peak.)[18] |

Conclusion

This guide has detailed two effective and mechanistically distinct pathways for the synthesis of 1-(Isoquinolin-1-yl)ethanone, a valuable intermediate in modern chemical research. By providing not only step-by-step protocols but also the underlying scientific rationale, we aim to equip researchers with the expertise needed for successful synthesis and adaptation. The comprehensive characterization data presented serves as a benchmark for product validation, ensuring the scientific integrity of subsequent research. The methodologies and analytical frameworks outlined herein are robust, reproducible, and grounded in established chemical principles, reflecting the standards required in a professional drug development environment.

References

-

Organic Chemistry Portal. (n.d.). Isoquinoline synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Isoquinoline. Retrieved from [Link]

-

Química Organica.org. (2010). Isoquinoline synthesis. Retrieved from [Link]

-

Singh, R., et al. (2023). Comprehensive Strategies for the Synthesis of Isoquinolines: Progress Since 2008. ResearchGate. Retrieved from [Link]

-

Hao, W., et al. (2006). Isoxazolinoisoquinoline Heterocycles via Solid-Phase Reissert and Suzuki Reactions. The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]

-

ResearchGate. (n.d.). Isoquinoline-1(2H)-one core containing drugs. Retrieved from [Link]

-

Kirad, S., et al. (2025). Synthesis of 1(2H)-Isoquinolones. (Review). ResearchGate. Retrieved from [Link]

-

SIOC Journals. (n.d.). One-Step Synthesis of Isoquinolinone Compounds. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Synthesis of 1-indanones with a broad range of biological activity. Retrieved from [Link]

-

Zarganes-Ayala, F., et al. (2022). Access to Isoquinolin-2(1H)-yl-acetamides and Isoindolin-2-yl-acetamides from a Common MCR Precursor. National Center for Biotechnology Information. Retrieved from [Link]

-

Boyer Research. (2021). 13 - Synthesis of Isoquinolines and Quinolines. YouTube. Retrieved from [Link]

-

Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. (2024). MDPI. Retrieved from [Link]

-

Zarganes-Ayala, F., et al. (2022). Access to Isoquinolin-2(1H)-yl-acetamides and Isoindolin-2-yl-acetamides from a Common MCR Precursor. ACS Publications. Retrieved from [Link]

-

Wang, Y., et al. (2024). Isolation, biological activity, and synthesis of isoquinoline alkaloids. RSC Publishing. Retrieved from [Link]

-

Zarganes-Ayala, F., et al. (2022). Access to Isoquinolin-2(1H)-yl-acetamides and Isoindolin-2-yl-acetamides from a Common MCR Precursor. ResearchGate. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Retrieved from [Link]

-

Siddaraju, Y., et al. (2014). A Transition Metal-Free Minisci Reaction: Acylation of Isoquinolines, Quinolines, and Quinoxaline. The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]

-

Popp, F. D., et al. (1969). The Reduction of Acid Adducts of Isoquinoline Reissert Compounds. The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]

-

Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (2025). PMC. Retrieved from [Link]

-

ResearchGate. (2025). Diastereomeric Reissert Compounds of Isoquinoline and 6,7-Dimethoxy-3,4-dihydroisoquinoline in Stereoselective Synthesis. Retrieved from [Link]_

-

Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. Retrieved from [Link]

-

Siddaraju, Y., et al. (2014). A Transition Metal-Free Minisci Reaction: Acylation of Isoquinolines, Quinolines, and Quinoxaline. ACS Publications. Retrieved from [Link]

-

Zhang, X., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. PMC - NIH. Retrieved from [Link]

-

Scribd. (2019). Applications of Isoquinoline and Quinoline Derivatives. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Isoquinoline. NIST WebBook. Retrieved from [Link]

-

MDPI. (n.d.). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Retrieved from [Link]

-

Canadian Science Publishing. (n.d.). Synthesis of indeno[1,2,3-ij]isoquinolines. Retrieved from [Link]

-

University of Hawaii. (n.d.). Infrared (IR) Spectroscopy. Retrieved from [Link]

-

TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Retrieved from [Link]

-

ResearchGate. (n.d.). IR Spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). The 1 H and 13 C NMR spectroscopic data of compounds 1 and 2. Retrieved from [Link]

-

Bar-Ziv, R., et al. (2019). Photochemical C−H Hydroxyalkylation of Quinolines and Isoquinolines. PMC - NIH. Retrieved from [Link]

-

Siddaraju, Y., et al. (2014). A Transition Metal-Free Minisci Reaction: Acylation of Isoquinolines, Quinolines, and Quinoxaline. American Chemical Society. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-(4-Chlorophenyl)-2-[(3-phenylisoquinolin-1-yl)sulfanyl]ethanone. Retrieved from [Link]

-

PubChem. (n.d.). 1-(8-Hydroxy-3,4-dihydroisoquinolin-2(1H)-YL)ethanone. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]

- 4. Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents [mdpi.com]

- 5. Isolation, biological activity, and synthesis of isoquinoline alkaloids - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00023D [pubs.rsc.org]

- 6. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Photochemical C−H Hydroxyalkylation of Quinolines and Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. chemscene.com [chemscene.com]

- 16. Access to Isoquinolin-2(1H)-yl-acetamides and Isoindolin-2-yl-acetamides from a Common MCR Precursor - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

1-(Isoquinolin-1-yl)ethanone Derivatives: Natural Analogues & Bio-Mimetic Scaffolds

This guide serves as a comprehensive technical resource on 1-(Isoquinolin-1-yl)ethanone (also known as 1-acetylisoquinoline) and its derivatives. It addresses the nuance of their "natural occurrence" by distinguishing between the ubiquitous natural isoquinoline core and this specific acyl-derivative, which functions primarily as a synthetic bio-mimic in modern drug discovery.

Executive Summary

The isoquinoline ring system is one of the most prolific alkaloid scaffolds in nature, forming the backbone of over 2,500 known natural products (e.g., papaverine, berberine, morphine).[1][2] However, 1-(Isoquinolin-1-yl)ethanone —an isoquinoline substituted at the C1 position with an acetyl group—occupies a unique niche. While direct isolation of the free ketone from plant biomass is rare compared to its benzyl-substituted cousins, it represents a critical pharmacophore that mimics the metal-chelating properties of natural siderophores.

This guide explores the structural homology between this molecule and naturally occurring alkaloids, its role as a precursor for bioactive thiosemicarbazones (antiviral/antimalarial), and the experimental protocols for its synthesis and characterization.

Part 1: The Natural Context of the Isoquinoline Core[2]

The C1-Substitution Paradigm in Nature

In nature, the C1 position of the isoquinoline ring is the primary site of functionalization. This is dictated by the biosynthetic Pictet-Spengler condensation, where an amine (dopamine derivative) reacts with an aldehyde.

-

Natural Dominance (1-Benzyl): The vast majority of natural isoquinolines are 1-benzylisoquinolines (e.g., Papaverine, Reticuline).[3] Here, the substituent is a large aromatic benzyl group derived from 4-hydroxyphenylacetaldehyde.

-

The 1-Acetyl Anomaly: The 1-acetyl group (ethanone) is structurally smaller and electronically distinct (electron-withdrawing carbonyl). While rare as a primary metabolite, it serves as a bio-isostere for naturally occurring 1-substituted alkaloids, offering enhanced metabolic stability and metal-binding capabilities in drug design.

Structural Analogues in Flora & Fauna

Although 1-acetylisoquinoline is primarily synthetic, it shares strict structural homology with several natural product classes:

| Compound Class | Natural Source | Structural Relation to 1-Acetylisoquinoline |

| Simple Isoquinolines | Cactaceae (Cacti) | 1-Methylisoquinoline occurs naturally; oxidation of the methyl group yields the acetyl analogue. |

| Benzylisoquinolines | Papaver somniferum | The C1-benzyl bond is susceptible to oxidative cleavage, theoretically yielding C1-carbonyl fragments. |

| Pectenotoxins | Marine Sponges | Contain complex macrocyclic isoquinoline units with oxidized functional groups. |

| Fumisoquins | Aspergillus fumigatus | Fungal isoquinolines that demonstrate non-plant biosynthetic origins, often with unique C1 substitutions. |

Part 2: Biosynthesis & Synthetic Mimicry

The Natural Biosynthetic Pathway (Reference Model)

To understand where 1-acetylisoquinoline would fit in nature, we must look at the canonical pathway for isoquinoline alkaloids. Nature builds these molecules from Tyrosine.[3]

Figure 1: Canonical Biosynthesis of Isoquinoline Alkaloids vs. Theoretical Oxidative Route to 1-Acetyl Derivatives.[4]

Laboratory Synthesis (The Reissert Reaction)

Since natural isolation is inefficient, the standard research protocol utilizes the Reissert reaction . This method activates the pyridine ring of isoquinoline to allow nucleophilic attack at the C1 position.

Mechanism:

-

Activation: Isoquinoline reacts with benzoyl chloride to form an N-acyl iminium ion.

-

Nucleophilic Attack: Cyanide ion attacks C1, forming a "Reissert compound" (1-cyano-2-benzoyl-1,2-dihydroisoquinoline).

-

Rearrangement: Base-catalyzed hydrolysis or reaction with methyl lithium converts the nitrile to the acetyl group.

Part 3: Pharmacological Significance (The "Why")

The primary interest in 1-(isoquinolin-1-yl)ethanone derivatives lies in their ability to form Thiosemicarbazones . These derivatives are potent chelators of transition metals (Fe, Cu), mimicking the activity of natural antimicrobial peptides.

Key Bioactivity Profile

-

Antimalarial: Derivatives chelate iron, starving Plasmodium falciparum parasites which require iron for replication.

-

Antiviral (HSV-1): Inhibits ribonucleotide reductase by sequestering the necessary iron cofactor, halting viral DNA synthesis.

-

Antineoplastic: Copper complexes of these derivatives generate Reactive Oxygen Species (ROS) specifically within tumor cells.

Part 4: Experimental Protocols

Protocol: Synthesis of 1-Acetylisoquinoline Thiosemicarbazone

For research applications requiring the bioactive derivative.

Reagents:

-

1-Acetylisoquinoline (10 mmol)

-

Thiosemicarbazide (10 mmol)

-

Ethanol (Absolute, 50 mL)

-

Glacial Acetic Acid (Catalytic, 5 drops)

Methodology:

-

Dissolution: Dissolve 1.71 g of 1-acetylisoquinoline in 30 mL of hot ethanol in a round-bottom flask.

-

Addition: Add 0.91 g of thiosemicarbazide dissolved in 20 mL of hot ethanol.

-

Catalysis: Add 5 drops of glacial acetic acid.

-

Reflux: Heat the mixture at reflux (approx. 78°C) for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).

-

Crystallization: Cool the solution to room temperature, then to 4°C overnight.

-

Filtration: Collect the yellow crystalline precipitate by vacuum filtration.

-

Purification: Recrystallize from hot ethanol to yield high-purity thiosemicarbazone.

Validation (NMR Expectations):

-

1H NMR (DMSO-d6): Look for the singlet methyl group of the acetyl moiety shifted upfield (~2.8 ppm) and the characteristic hydrazinic protons (~10.5 ppm).

Protocol: Isolation of Isoquinoline Alkaloids from Plant Material

General protocol for isolating naturally occurring structural analogues (e.g., from Berberis or Papaver).

-

Extraction: Macerate dried plant material (100g) in Methanol (500mL) for 48 hours.

-

Acidification: Filter and evaporate solvent. Resuspend residue in 5% HCl (aq).

-

Partition: Wash the acidic aqueous layer with Diethyl Ether (removes fats/non-alkaloids).

-

Basification: Adjust pH of the aqueous layer to 9-10 using NH₄OH.

-

Extraction: Extract the basic solution with Chloroform (3 x 100mL).

-

Isolation: Dry organic layer (Na₂SO₄), evaporate, and subject to Column Chromatography (Silica Gel, MeOH:DCM gradient).

Part 5: References

-

Shipman, C., et al. (1986). "Thiosemicarbazones of 2-acetylpyridine, 2-acetylquinoline, 1-acetylisoquinoline, and related compounds as inhibitors of herpes simplex virus."[5][6][4][7][8] Antiviral Research. Link

-

Klayman, D. L., et al. (1984). "2-Acetylpyridine thiosemicarbazones.[4][7][8][9][10] 4. 1-Acetylisoquinoline derivatives as potential antimalarial agents." Journal of Medicinal Chemistry. Link

-

Menachery, M. D., et al. (2025). "Simple Isoquinoline Alkaloids." ResearchGate. Link

-

Richardson, D. R., et al. (2006).[7] "Dipyridyl thiosemicarbazone chelators with potent and selective antitumor activity form iron complexes with redox activity."[7] Journal of Medicinal Chemistry. Link

-

Hagel, J. M., & Facchini, P. J. (2013). "Benzylisoquinoline Alkaloid Metabolism: A Century of Discovery and a Brave New World." Plant and Cell Physiology. Link

Sources

- 1. Isoquinoline alkaloids - Wikipedia [en.wikipedia.org]

- 2. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]

- 3. Isoquinoline - Wikipedia [en.wikipedia.org]

- 4. Evaluation of free radical scavenging capacity of methoxy containing-hybrids of thiosemicarbazone-triazole and their influence on glucose transport - PMC [pmc.ncbi.nlm.nih.gov]

- 5. repository.unam.edu.na [repository.unam.edu.na]

- 6. mdpi.com [mdpi.com]

- 7. asianjpr.com [asianjpr.com]

- 8. 1,3-butylene glycol, 107-88-0 [thegoodscentscompany.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. socialresearchfoundation.com [socialresearchfoundation.com]

Biological Activity Screening of Isoquinoline Alkaloids: A Technical Guide

Content Type: Technical Guide / Whitepaper Audience: Senior Researchers, Medicinal Chemists, and Drug Discovery Leads

Executive Summary

Isoquinoline alkaloids (IQAs)—ranging from the antimicrobial berberine to the cytotoxic sanguinarine and analgesic morphine—represent one of the most pharmacologically privileged scaffolds in nature. However, their screening presents unique bio-analytical challenges. Their inherent chromophores (often bright yellow or orange), poor aqueous solubility, and tendency to act as Pan-Assay Interference Compounds (PAINS) via redox cycling frequently lead to false positives in standard high-throughput screening (HTS) campaigns.

This guide moves beyond generic protocols to provide a class-specific screening architecture . It prioritizes assay interference mitigation, mechanistic validation, and self-validating workflows designed specifically for the physicochemical properties of the isoquinoline scaffold.

Part 1: Strategic Screening Framework

Effective screening requires a funnel approach that filters out "assay artifacts" early. The following workflow integrates in silico liability prediction with in vitro wet-lab validation.

Workflow Visualization

Figure 1: Strategic screening funnel for isoquinoline alkaloids. Note the emphasis on alternative detection methods (ATP/Resazurin) to avoid colorimetric interference common with this chemical class.

Part 2: Pre-Screening & Liability Assessment (The "Why" & "How")

The Chromophore Problem (Color Interference)

Many IQAs (e.g., Berberine, Palmatine) exhibit strong absorbance between 400–550 nm .

-

The Risk: Standard MTT assays measure formazan absorbance at 570 nm.[1] A yellow alkaloid can mimic the formazan signal, leading to false viability readings (underestimating cytotoxicity).

-

The Solution:

-

Primary Choice: Use ATP Luminescence assays (e.g., CellTiter-Glo). These rely on light emission, not absorbance, eliminating color interference.

-

Secondary Choice: If using MTT/MTS, you must include a "Compound Only" blank (Media + Compound, no cells) and subtract this value from the experimental wells.

-

PAINS and Redox Cycling

Quaternary benzophenanthridines (e.g., Sanguinarine) can form reactive quinone methides or generate hydrogen peroxide in buffer.

-

Protocol: Include catalase (100 U/mL) in the assay buffer during initial screening. If activity disappears with catalase, the compound is likely a false-positive redox cycler, not a specific inhibitor.

Part 3: Optimized Screening Protocols

Protocol A: Antimicrobial Screening (Modified REMA)

Why this method? Standard turbidity (OD600) is unreliable due to alkaloid precipitation and color. The Resazurin Microtiter Assay (REMA) uses fluorescence, which is more sensitive and less prone to interference.

Materials:

-

Mueller-Hinton Broth (MHB).

-

Resazurin sodium salt (0.015% w/v in sterile PBS).

-

Positive Control: Ciprofloxacin.

Step-by-Step Workflow:

-

Preparation: Dissolve IQA in 100% DMSO. Dilute in MHB so final DMSO concentration is ≤ 1% (many bacteria are sensitive to >2% DMSO).

-

Plating: Add 100 µL of bacterial suspension (

CFU/mL) to 96-well plates. -

Treatment: Add 100 µL of serial dilutions of the alkaloid.

-

Control 1: Media + Bacteria + Solvent (Growth Control).

-

Control 2: Media + Compound (Sterility/Color Control).[2]

-

-

Incubation: Incubate at 37°C for 18–24 hours.

-

Development: Add 30 µL of Resazurin solution. Incubate for 2–4 hours.

-

Readout:

-

Visual: Blue = No Growth (Inhibition); Pink = Growth.

-

Fluorometric: Excitation 530 nm / Emission 590 nm.

-

Note: If the alkaloid is fluorescent (e.g., some protoberberines), use the visual endpoint or wash cells before adding resazurin.

-

Protocol B: Anticancer Cytotoxicity (ATP Luminescence)

Why this method? It bypasses the colorimetric interference of yellow/orange alkaloids inherent in MTT/MTS assays.

Step-by-Step Workflow:

-

Seeding: Seed cancer cells (e.g., HepG2, MCF-7) at 3,000–5,000 cells/well in opaque-walled 96-well plates. Incubate 24h for attachment.

-

Dosing: Treat with serial dilutions of IQA.

-

Critical Step: Ensure the highest concentration does not precipitate. IQAs often precipitate in high-salt media.

-

-

Exposure: Incubate for 48–72 hours.

-

Lysis/Detection: Add ATP detection reagent (containing luciferase/luciferin) equal to the volume of media (1:1 ratio).

-

Shake: Orbital shake for 2 minutes to induce cell lysis.

-

Measurement: Read Luminescence (integration time: 0.5–1 second).

-

Calculation:

Protocol C: Neuroprotection (Modified Ellman’s Assay for AChE)

Why this method? IQAs like Galantamine are potent Acetylcholinesterase (AChE) inhibitors.[3] Standard Ellman's produces a yellow product (TNB), which conflicts with yellow alkaloids.

Modification: Kinetic reading with background subtraction.

-

Mix: 140 µL Phosphate Buffer (pH 8.0) + 20 µL Enzyme (AChE).

-

Add Inhibitor: 20 µL of IQA solution. Incubate 10 mins at 25°C.

-

Substrate Addition: Add 10 µL DTNB + 10 µL Acetylthiocholine iodide (ATCh).

-

Kinetic Read: Measure Absorbance at 412 nm every 30 seconds for 5 minutes.

-

Correction: Run a parallel blank with Enzyme replaced by Buffer . Subtract the slope of this blank from the test slope to account for non-enzymatic hydrolysis or compound absorbance.

Part 4: Mechanistic Validation (The "Black Box" Opener)

Once a hit is identified, you must validate the Mechanism of Action (MOA). For IQAs, the two most common pathways are Mitochondrial Apoptosis and DNA Intercalation .

Apoptosis Signaling Pathway

Isoquinolines often trigger Reactive Oxygen Species (ROS), leading to mitochondrial dysfunction.

Figure 2: Common mechanistic pathway for cytotoxic isoquinoline alkaloids. The compounds frequently act as dual-stressors, targeting DNA and inducing oxidative stress.

Key Validation Experiments

-

Annexin V/PI Staining (Flow Cytometry): Distinguish between early apoptosis (Annexin V+/PI-) and necrosis (Annexin V+/PI+).

-

DCFH-DA Assay: Measure intracellular ROS. If the IQA mechanism is ROS-dependent, pre-treatment with NAC (N-acetylcysteine) should rescue the cells.

-

Comet Assay: Confirm DNA damage if the compound is a suspected intercalator (common for planar alkaloids like sanguinarine).

Part 5: Data Presentation Standards

When reporting screening data for this class, use the following table structure to ensure comparability.

| Compound | Assay | IC50 / MIC (µM) | Selectivity Index (SI) | Interference Check |

| Berberine | HepG2 (ATP) | 12.5 ± 1.2 | > 10 (vs. Fibroblasts) | Clean (Luminescence) |

| Sanguinarine | S. aureus (REMA) | 0.5 ± 0.1 | N/A | Fluorescence Blanked |

| New Analog 4b | AChE (Ellman) | 1.2 ± 0.3 | 5.5 (vs. BuChE) | Kinetic Subtraction |

-

Selectivity Index (SI): Calculated as

. An SI > 10 is generally required for drug development potential.

References

-

National Institutes of Health (PMC). (2021). Application of HPLC-DAD for In Vitro Investigation of Acetylcholinesterase Inhibition Activity of Selected Isoquinoline Alkaloids. Retrieved from [Link]

-

Frontiers in Chemistry. (2019). Synthesis and Inhibition Evaluation of New Benzyltetrahydroprotoberberine Alkaloids Designed as Acetylcholinesterase Inhibitors. Retrieved from [Link]

-

MDPI. (2021). An Improved Purification Method for Removing Colour Interference from MTT Antibacterial Assays. Retrieved from [Link]

-

PubMed. (2017). The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts.[4] Retrieved from [Link]

-

Royal Society of Chemistry. (2024). Isolation, biological activity, and synthesis of isoquinoline alkaloids. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

The Antiviral Horizon of 1-(Isoquinolin-1-yl)ethanone Derivatives

From Synthetic Scaffold to Thiosemicarbazone Therapeutics

Executive Summary: The Scaffold Advantage

In the landscape of antiviral drug discovery, the 1-(isoquinolin-1-yl)ethanone (1-acetylisoquinoline) scaffold represents a critical, yet underutilized, chemical gateway. While the isoquinoline core is ubiquitous in natural alkaloids (e.g., berberine, papaverine), the specific functionalization at the C1 position with an acetyl group creates a unique "privileged structure."

This ketone moiety is not merely a structural appendage; it is the essential electrophilic handle required to generate

-

Metal Chelation & RNR Inhibition: Sequestration of physiological iron/copper, leading to the inhibition of Ribonucleotide Reductase (RNR), the rate-limiting enzyme in viral DNA synthesis.

-

Direct Polymerase Interference: Structural analogs (specifically isoquinolones derived from this core) have shown nanomolar efficacy against Influenza A/B polymerase complexes.

This guide details the synthetic pathways, structure-activity relationships (SAR), and validation protocols necessary to exploit this scaffold for next-generation antiviral therapeutics.

Chemical Architecture & Synthesis

The synthesis of 1-(isoquinolin-1-yl)ethanone analogs requires navigating the electron-deficient nature of the isoquinoline ring. Direct Friedel-Crafts acylation fails due to ring deactivation. Therefore, radical substitution or oxidative functionalization is required.

Synthetic Pathway: The Minisci Route & Condensation

The most robust method for introducing the acetyl group at C1 is the Minisci Reaction , utilizing nucleophilic carbon-centered radicals.

Core Workflow:

-

Radical Generation: Acetaldehyde is treated with

-butyl hydroperoxide (TBHP) and Fe(II), generating an acetyl radical.[1] -

Substitution: The radical attacks the protonated isoquinoline (most electron-deficient position C1).

-

Functionalization: The resulting ketone is condensed with thiosemicarbazide to yield the active tridentate ligand.

Visualization: Synthetic Workflow (DOT)

Figure 1: Synthetic route from Isoquinoline to the bioactive Thiosemicarbazone via the Minisci radical reaction.

Mechanism of Action: The "Tridentate" Trap

The antiviral potency of 1-(isoquinolin-1-yl)ethanone derivatives (specifically the thiosemicarbazones) relies on their ability to act as tridentate (N-N-S) ligands .

Metal Chelation & RNR Inhibition

Viral replication, particularly for DNA viruses (HSV, CMV) and retroviruses (HIV), depends heavily on the host's pool of deoxyribonucleotides (dNTPs).

-

Target: Ribonucleotide Reductase (RNR) contains a tyrosyl radical dependent on a diferric (Fe-O-Fe) center.

-

Mechanism: The isoquinoline thiosemicarbazone coordinates with Fe(II) or Fe(III) with high affinity. This strips the iron from the RNR active site or forms a redox-active complex that generates Reactive Oxygen Species (ROS), destroying the tyrosyl radical.

-

Result: dNTP pools are depleted, halting viral DNA synthesis.

Influenza Polymerase Inhibition (Isoquinolone Analogs)

Distinct from the metal chelators, oxidized derivatives (isoquinolones) target the PB2 subunit of the Influenza polymerase.

-

Binding: The isoquinoline core mimics the stacking interactions of viral RNA bases.

-

Effect: It prevents the "cap-snatching" mechanism required for viral mRNA transcription.

Visualization: Signaling & Inhibition Pathway (DOT)

Figure 2: Dual mechanism of action: Metal chelation inhibiting RNR and direct interference with viral polymerase.

Structure-Activity Relationship (SAR)[2][3]

Optimizing the 1-(isoquinolin-1-yl)ethanone scaffold involves balancing potency (metal binding) with cytotoxicity (selectivity index).

| Position | Modification | Effect on Antiviral Activity | Mechanism Note |

| C1 (Ketone) | Thiosemicarbazone | Critical Increase | Essential for N-N-S metal chelation. The ketone alone is inactive. |

| N-Terminus (Hydrazine) | 4,4-Dimethyl / 4-Ethyl | Enhanced Lipophilicity | Improves cellular uptake; bulky groups may reduce metal binding rates. |

| Isoquinoline Ring (C5-C8) | Electron-Withdrawing (F, Cl) | Increased Potency | Stabilizes the ligand-metal complex; prevents metabolic oxidation. |

| Isoquinoline Ring (C3) | Methylation | Variable | Can sterically hinder binding to the polymerase active site (Influenza). |

Key Insight: The conversion of the C1-acetyl group to a thiosemicarbazone increases antiviral potency by approximately 100-fold compared to the parent ketone, primarily due to the gain of metal-binding capability [1, 4].

Experimental Protocols

Synthesis of 1-Acetylisoquinoline Thiosemicarbazone

Validation: Yields should be >60%; Purity confirmed by NMR/HPLC.

-

Reagent Prep: Dissolve 1-(isoquinolin-1-yl)ethanone (1.0 eq) in absolute ethanol (0.1 M concentration).

-

Catalysis: Add glacial acetic acid (3-5 drops catalytic amount).

-

Condensation: Add Thiosemicarbazide (1.1 eq) slowly with stirring.

-

Reflux: Heat to reflux (

) for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3). -

Workup: Cool to

. The product precipitates as yellow crystals. Filter, wash with cold ethanol, and recrystallize from EtOH/H2O.

Antiviral Plaque Reduction Assay (Influenza A/PR/8/34)

Validation: Controls must include Oseltamivir (positive) and DMSO vehicle (negative).

-

Cell Seeding: Seed MDCK cells (

cells/well) in 6-well plates. Incubate 24h to form a monolayer. -

Infection: Wash cells with PBS. Infect with Influenza A virus (MOI = 0.001) for 1h at

. -

Treatment: Remove inoculum. Overlay with agarose medium containing serial dilutions of the test compound (

). -

Incubation: Incubate for 48–72h until plaques are visible.

-

Fixation/Staining: Fix with 4% paraformaldehyde; stain with 0.1% Crystal Violet.

-

Quantification: Count plaques. Calculate

using non-linear regression (GraphPad Prism).

References

-

Antiviral Activity of Isoquinolone Derivatives against Influenza Viruses. Vertex AI Search / NIH. (2021). Identification of isoquinolone hits targeting viral polymerase.[6] 6[2][4][6][7][8][9]

-

Isoquinoline thiosemicarbazone displays potent anticancer activity. Vertex AI Search / NIH. (2020). Mechanisms of HCT-13 involving copper chelation and ROS.[8] 10[2][4][6][7][8][9]

-

Derivatives of 1-acetylisoquinoline as potential antimalarial agents. Vertex AI Search / PubMed. (1984). Synthesis of 1-acetylisoquinoline thiosemicarbazones. 7[2][4][6][7][8][9]

-

Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids. Vertex AI Search / MDPI. (2025). Broad-spectrum antiviral mechanisms of isoquinoline alkaloids. [2][3][4][6][7][8][9][11]

-

New thiosemicarbazones possessing activity against SARS-CoV-2. Vertex AI Search / ResearchGate. (2025). Thiosemicarbazone efficacy against viral proteases. 9[2][4][6][7][8][9]

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight [mdpi.com]

- 3. Anticoronavirus Isoquinoline Alkaloids: Unraveling the Secrets of Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Antiviral Activity of Isoquinolone Derivatives against Influenza Viruses and Their Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antiviral Activity of Isoquinolone Derivatives against Influenza Viruses and Their Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-Acetylpyridine thiosemicarbazones. 8. Derivatives of 1-acetylisoquinoline as potential antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Isoquinoline thiosemicarbazone displays potent anticancer activity with in vivo efficacy against aggressive leukemias - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Isoquinoline thiosemicarbazone displays potent anticancer activity with in vivo efficacy against aggressive leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

In Silico Prediction of 1-(Isoquinolin-1-yl)ethanone Bioactivity: A Technical Guide for Drug Discovery Professionals

Abstract